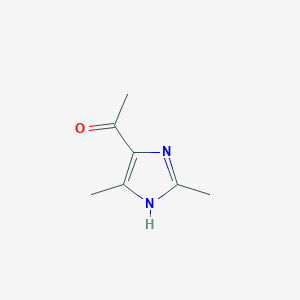

1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone

Description

Properties

IUPAC Name |

1-(2,5-dimethyl-1H-imidazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-4-7(5(2)10)9-6(3)8-4/h1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUBFSYOZRPRTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56536-44-8 | |

| Record name | 1-(2,5-dimethyl-1H-imidazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone, a compound featuring an imidazole ring, has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including anticancer, antibacterial, and antifungal activities. The compound's structure, synthesis, and potential therapeutic applications will also be discussed.

Chemical Structure and Properties

The chemical formula for 1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone is C7H10N2O. It contains a five-membered imidazole ring substituted with two methyl groups at positions 2 and 4, and an ethanone group at position 5. This unique structure contributes to its biological properties.

Anticancer Activity

Research has shown that imidazole derivatives exhibit significant anticancer properties. For instance, studies involving various imidazole compounds have demonstrated their potential in inhibiting cancer cell proliferation.

- Case Study : A recent study evaluated a series of imidazole derivatives against liver carcinoma cell lines (HEPG2). The results indicated that some compounds exhibited IC50 values comparable to doxorubicin, a standard chemotherapy drug. Specifically, compounds with structural similarities to 1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone showed promising activity with IC50 values ranging from 0.86 µM to 19.06 µM .

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| Doxorubicin | 0.72 | Reference |

| Compound A | 0.86 | High |

| Compound B | 1.02 | High |

| Compound C | 4.20 | Moderate |

| Compound D | >50 | Low |

Antibacterial Activity

Imidazole derivatives have also been noted for their antibacterial properties. Studies have reported effective inhibition of various bacterial strains.

- Research Findings : In vitro tests revealed that certain imidazole compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL .

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| S. aureus | 0.0048 | High |

| E. coli | 0.0195 | High |

| Pseudomonas aeruginosa | 0.0089 | Moderate |

Antifungal Activity

The antifungal potential of imidazole derivatives is also noteworthy.

- Findings : Compounds similar to 1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone have shown effectiveness against Candida albicans and other fungal pathogens, with varying MIC values indicating their potency .

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives often correlates with their structural features:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

Key Observations:

Nitro groups (e.g., in C₁₄H₁₄BrN₃O₄) enhance electrophilicity, enabling applications in antibiotic derivatives . Ethenyl groups (e.g., in C₈H₁₀N₂O) introduce sites for polymerization or crosslinking, relevant in material science .

Synthetic Routes :

- The target compound is synthesized via acylation of 2,4-dimethylimidazole, while chlorination (e.g., SOCl₂ in ) and Suzuki coupling (e.g., Pd-catalyzed cross-coupling in ) are common for analogues.

- Nitroimidazole derivatives (e.g., ) often employ substitution reactions with sodium methylate in DMSO .

Biological and Industrial Relevance :

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone, and how should data interpretation be approached?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the structure. For imidazole derivatives, the chemical shifts of methyl groups (2.1–2.5 ppm for ) and carbonyl carbons (~200 ppm for ) are critical .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (expected m/z for CHNO: 138.0793) .

- Infrared (IR) Spectroscopy : Identify the carbonyl stretch (~1700 cm) and imidazole ring vibrations (1600–1500 cm) .

Q. How can synthetic routes for 1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone be optimized to improve yield?

- Methodology :

- Precursor Selection : Start with 2,4-dimethylimidazole and employ Friedel-Crafts acylation using acetyl chloride in the presence of Lewis acids (e.g., AlCl) .

- Reaction Monitoring : Use thin-layer chromatography (TLC) or in situ NMR to track intermediate formation.

- Purification : Recrystallization from ethanol or column chromatography with ethyl acetate/hexane mixtures enhances purity .

Q. What stability considerations are critical for handling 1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone in experimental settings?

- Methodology :

- Storage : Store under inert gas (N/Ar) at –20°C to prevent oxidation of the imidazole ring .

- Light Sensitivity : Shield from UV light to avoid photodegradation; amber glassware is recommended .

- Hydrolysis Testing : Perform accelerated stability studies in aqueous buffers (pH 4–9) to assess degradation kinetics .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of 1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone?

- Methodology :

- Molecular Docking : Use AutoDock Vina or PyRx to model interactions with target proteins (e.g., antimicrobial enzymes). Validate with Discovery Studio for binding affinity analysis .

- ADMET Prediction : Apply SwissADME to evaluate Lipinski’s Rule compliance (e.g., molecular weight <500, logP <5). Zero violations suggest favorable pharmacokinetics .

- Example Data :

| Parameter | Value |

|---|---|

| Molecular Weight | 138.17 g/mol |

| LogP | 1.51 |

| PSA | 83.83 Ų |

Q. How should researchers resolve contradictions in crystallographic data for imidazole derivatives?

- Methodology :

- Refinement Software : Use SHELXL for small-molecule refinement. Discrepancies in bond lengths/angles can be minimized via iterative least-squares cycles .

- Twinned Data Analysis : For complex crystals, employ SHELXD to deconvolute overlapping reflections .

- Validation Tools : Cross-check with PLATON or Mercury to ensure geometric accuracy .

Q. What strategies mitigate low yields in multi-step syntheses involving imidazole-acetylated intermediates?

- Methodology :

- Protecting Groups : Temporarily protect reactive sites (e.g., NH groups with tert-butoxycarbonyl (Boc)) during acylation .

- Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings if aryl modifications are needed .

- In Situ Quenching : Neutralize acidic byproducts (e.g., HCl from Friedel-Crafts) with weak bases (NaHCO) to prevent side reactions .

Q. How can researchers validate the electronic effects of substituents on the imidazole ring’s reactivity?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO). Methyl groups typically donate electron density, stabilizing the ring .

- Electrochemical Studies : Cyclic voltammetry (CV) in acetonitrile can reveal oxidation potentials linked to substituent effects .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodology :

- Solvent Effects : Recalculate theoretical shifts (e.g., via ACD/Labs) using the same solvent model (e.g., DMSO-d) .

- Tautomerism Check : Investigate possible tautomeric forms (e.g., 1H vs. 3H imidazole) using variable-temperature NMR .

Q. What steps reconcile conflicting crystallographic and spectroscopic data for imidazole derivatives?

- Methodology :

- Multi-Technique Validation : Overlay X-ray structures with DFT-optimized geometries in software like CYLview .

- Dynamic NMR : Detect conformational flexibility (e.g., ring puckering) that may explain spectral anomalies .

Key Tables

Table 1 : Key Physicochemical Properties of 1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 138.17 g/mol | |

| Melting Point | ~120–125°C (predicted) | |

| LogP | 1.51 |

Table 2 : Recommended Reaction Conditions for Synthesis

| Step | Conditions | Yield Optimization |

|---|---|---|

| Friedel-Crafts Acylation | Acetyl chloride, AlCl, 0°C | Slow addition of AlCl |

| Purification | Ethanol recrystallization | Cooling rate: 1°C/min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.